(4-Chlorophenyl)methyl 2-chloroacetate
Description
(4-Chlorophenyl)methyl 2-chloroacetate (CAS: Not explicitly provided in evidence) is an ester derivative featuring a 4-chlorophenylmethyl group linked to a 2-chloroacetate moiety. Its structure combines aromatic and aliphatic chlorinated components, making it a versatile intermediate in organic synthesis.
This compound’s applications span agrochemicals, pharmaceuticals, and materials science, though specific uses are inferred from structural analogs (e.g., intermediates for fungicides like metconazole) .
Properties
CAS No. |
55704-51-3 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-9(12)13-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
InChI Key |
OPNRROQNLHEHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Chlorophenyl)methyl 2-chloroacetate typically involves the esterification of 4-chlorobenzyl alcohol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
(4-Chlorophenyl)methyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetates.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(4-Chlorophenyl)methyl 2-chloroacetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl 2-chloroacetate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function . This property is particularly useful in research focused on enzyme inhibition and protein modification .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares (4-Chlorophenyl)methyl 2-chloroacetate with structurally related esters:
Key Observations:
- Chlorine Positioning: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to non-chlorinated analogs (e.g., benzyl 2-chloroacetate).
- Reactivity : Benzyl 2-chloroacetate shows 31% yield in cyclopropanation reactions , while methyl 2-chloroacetate (a simpler analog) achieves 28% . The bulkier 4-chlorophenyl group in the target compound may reduce reactivity due to steric hindrance.
Reactivity in Organic Reactions
Chloroacetate esters are widely used as alkylating agents. Comparative reaction yields from highlight substituent effects:
| Ester | Reaction Type | Yield (%) |
|---|---|---|
| Methyl 2-chloroacetate | Cyclopropanation | 28 |
| Benzyl 2-chloroacetate | Cyclopropanation | 31 |
| tert-Butyl 2-chloroacetate | Cyclopropanation | 31 |
| Ethyl 2-bromoacetate | Cyclopropanation | 24 |
The target compound’s 4-chlorophenyl group may sterically hinder reactions compared to benzyl or alkyl esters, though its electron-withdrawing nature could accelerate certain substitutions.
Physicochemical Properties
- Solubility : Aryl chloroacetates (e.g., benzyl 2-chloroacetate) are typically less polar than aliphatic esters, reducing water solubility.
- Stability : The 4-chlorophenyl group may enhance stability against hydrolysis compared to esters with electron-donating groups.
Q & A
Q. How can researchers design experiments to address contradictory data on the compound's thermal stability in different studies?
- Methodological Answer:
- Thermogravimetric analysis (TGA): Standardize heating rates (e.g., 10°C/min) and sample masses to ensure reproducibility .
- DSC (Differential Scanning Calorimetry): Compare melting points and decomposition enthalpies across studies .
- Accelerated aging studies: Expose samples to controlled humidity/temperature and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
